Mirificin

概要

説明

準備方法

ミロフィシンは通常、遠心分配クロマトグラフィーとフラッシュクロマトグラフィーを組み合わせて、クズ根の凍結乾燥物から単離されます . このプロセスには、クズ根の水性エタノール抽出物を真空乾燥し、最適化された二相溶媒系を使用して精製および分離することが含まれます。 このシステムには、移動相修飾剤として酢酸エチル、エタノール、水、および0.5%酢酸が含まれます . 単離されたミロフィシンの同一性は、分光法および質量分析法を使用して確認されます .

化学反応の分析

ミロフィシンは、次のようなさまざまな化学反応を起こします。

酸化: ミロフィシンは、使用される試薬や条件に応じて、さまざまな生成物に酸化される可能性があります。

還元: 還元反応は、ミロフィシン中のグリコシド結合を修飾することができます。

置換: 置換反応は、化合物中に存在するヒドロキシル基で起こる可能性があります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .

4. 科学研究への応用

ミロフィシンは、科学研究において幅広い用途があります。

化学: イソフラボン配糖体とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 植物の代謝における役割と、さまざまな生物系への影響について調査されています。

科学的研究の応用

Mirificin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying isoflavone glycosides and their chemical properties.

Biology: Investigated for its role in plant metabolism and its effects on various biological systems.

作用機序

ミロフィシンは、主にエストロゲン活性によってその効果を発揮します。それは体内のエストロゲン受容体に結合し、天然エストロゲンの効果を模倣します。 この相互作用は、細胞の成長、分化、アポトーシスに関与するものを含む、さまざまな分子経路に影響を与える可能性があります . さらに、分子ドッキング研究により、ミロフィシンはチロシナーゼの触媒領域に高い親和性を持っていることが示されており、メラノーマや皮膚腫瘍の予防における可能性が示唆されています .

6. 類似の化合物との比較

ミロフィシンは、プエラリン、3'-メトキシピエラリン、ダイジンなどの他のイソフラボン配糖体と似ています . ミロフィシンは、その特異的なグリコシド結合とその独特の生物活性のためにユニークです。 クズ根に豊富に含まれるプエラリンとは異なり、ミロフィシンは濃度が低いですが、有意な抗生分解効果を示しています .

類似の化合物には以下が含まれます。

- プエラリン

- 3'-メトキシピエラリン

- ダイジン

類似化合物との比較

Mirificin is similar to other isoflavone glycosides such as puerarin, 3’-methoxypuerarin, and daidzin . it is unique due to its specific glycosidic linkage and its distinct biological activities. Unlike puerarin, which is more abundant in kudzu roots, this compound is present in lower concentrations but has shown significant anti-biodegenerative effects .

Similar compounds include:

- Puerarin

- 3’-Methoxypuerarin

- Daidzin

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials .

生物活性

Mirificin, a bioactive isoflavone glycoside isolated from the kudzu root (Pueraria lobata), has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, including neuroprotective, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

Isolation and Characterization

This compound is primarily isolated from kudzu roots through advanced chromatographic techniques such as centrifugal partition chromatography (CPC) and flash chromatography (FC). In a study by Kaczmarek et al. (2022), this compound was isolated with a purity of 63% using an optimized biphasic solvent system. The study confirmed the identity of this compound through spectroscopic methods, including UV absorption and nuclear magnetic resonance (NMR) spectroscopy .

Neuroprotective Effects

Research indicates that this compound can cross the blood-brain barrier, which is crucial for its neuroprotective effects. A study demonstrated that intravenous administration of kudzu isoflavones, including this compound, significantly affected neurotransmitter levels in rats. Specifically, higher doses resulted in decreased dopamine concentrations and inhibited serotonin metabolism, suggesting a potential mechanism for neuroprotection against excitotoxicity during ischemic events .

Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. It can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases. The antioxidant activity is crucial for mitigating cellular damage and has implications in aging and various degenerative diseases .

Anticancer Potential

In vitro studies have demonstrated that this compound acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin production and implicated in melanoma development. Molecular docking studies revealed that this compound has a high affinity for the catalytic region of tyrosinase, suggesting its potential use in melanoma prevention and treatment .

Detailed Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Case Studies

Several case studies have explored the clinical implications of compounds derived from kudzu roots, including this compound:

- Neurodegenerative Disorders : A clinical study assessed the effects of kudzu-derived isoflavones on patients with neurodegenerative disorders, highlighting improvements in cognitive function attributed to neuroprotective effects .

- Skin Health : Another study focused on the application of this compound in dermatological formulations aimed at reducing hyperpigmentation through its tyrosinase inhibition properties .

特性

IUPAC Name |

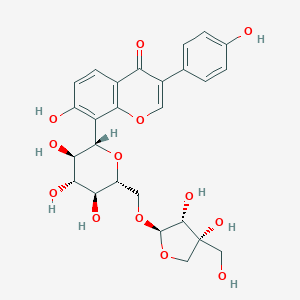

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXWGKPUSLRPHX-QOIVFALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337021 | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103654-50-8 | |

| Record name | Mirificin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIRIFICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。